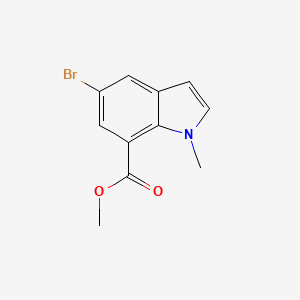

Methyl 5-bromo-1-methyl-1H-indole-7-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-bromo-1-methylindole-7-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c1-13-4-3-7-5-8(12)6-9(10(7)13)11(14)15-2/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXWCGFMBIZJCOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=CC(=CC(=C21)C(=O)OC)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Mechanisms of Methyl 5 Bromo 1 Methyl 1h Indole 7 Carboxylate and Its Derivatives

Reactivity of the Indole (B1671886) Nucleus in Methyl 5-bromo-1-methyl-1H-indole-7-carboxylate

The indole nucleus is an electron-rich heterocyclic system, a characteristic that governs much of its reactivity. The presence of the N-methyl, 5-bromo, and 7-methoxycarbonyl substituents on the this compound molecule modulates this inherent reactivity, influencing the regioselectivity of various transformations.

Electrophilic Aromatic Substitution Patterns on Substituted Indoles

The indole ring is highly susceptible to electrophilic aromatic substitution (EAS), with the C-3 position being the most nucleophilic and, therefore, the typical site of attack. This preference is due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate, the arenium ion, through resonance.

The substituents on this compound influence this general pattern:

N-methyl group: As an electron-donating group, the N-methyl substituent further activates the indole nucleus towards electrophilic attack, reinforcing the preference for substitution at C-3.

5-bromo group: The bromine atom is a deactivating group due to its inductive electron-withdrawing effect, yet it is an ortho-, para-director. In the context of the indole ring, this would direct incoming electrophiles to the C-4 and C-6 positions. However, the strong activating effect of the pyrrole (B145914) ring generally dominates, meaning substitution is still most likely to occur on the five-membered ring.

7-methyl carboxylate group: This is an electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophilic attack. Its meta-directing effect would influence substitution on the benzene ring, but as with the bromo group, the reactivity of the pyrrole ring is paramount. An ester group at the C7 position has been noted to decrease the rate of certain reactions. core.ac.uk

Considering these combined effects, electrophilic aromatic substitution on this compound is expected to occur predominantly at the C-3 position. Should the C-3 position be blocked, substitution may be directed to the C-2 or C-6 positions, influenced by the directing effects of the N-methyl and 5-bromo groups, respectively.

| Substituent | Electronic Effect | Directing Influence on EAS |

|---|---|---|

| N-Methyl | Electron-donating (activating) | C-3, C-2 |

| 5-Bromo | Electron-withdrawing (deactivating), ortho, para-directing | C-4, C-6 |

| 7-Methyl carboxylate | Electron-withdrawing (deactivating), meta-directing | C-6 |

Nucleophilic Addition Reactions to Indolynes and Related Species

The presence of a bromo substituent on the benzene ring of this compound allows for the generation of a highly reactive intermediate known as an indolyne, or dehydroindole. Treatment of the parent compound with a strong base, such as sodium amide or an organolithium reagent, can lead to the formation of a 4,5-indolyne via elimination of hydrogen bromide.

Once formed, this indolyne is a powerful electrophile and can undergo nucleophilic addition reactions. The regioselectivity of nucleophilic attack on unsymmetrical indolynes is a subject of considerable interest. In the case of a 4,5-indolyne, theoretical studies and experimental evidence with related systems suggest that nucleophilic attack can occur at either C-4 or C-5, with the outcome often dependent on the nature of the nucleophile and the specific substitution pattern of the indolyne. acs.orgresearchgate.net For instance, DFT computations have been employed to predict the regioselectivities of nucleophilic additions to various indolynes, highlighting the role of transition state distortion energies in controlling the reaction outcome. researchgate.net The addition of a nucleophile to the 4,5-indolyne derived from this compound would lead to the formation of either 4- or 5-substituted indole derivatives.

Cycloaddition Reactions Involving Indole Derivatives

The indole nucleus can participate in cycloaddition reactions, acting as either a diene or a dienophile depending on the reaction partner and conditions.

Diels-Alder Reactions: The pyrrole ring of the indole can act as a diene in [4+2] cycloaddition reactions with electron-deficient dienophiles. However, the aromaticity of the indole system often makes this a challenging transformation, sometimes requiring high temperatures or the use of catalysts. Conversely, indoles bearing electron-withdrawing groups can act as dienophiles in reactions with electron-rich dienes. gatech.edu The indolyne intermediate, discussed in the previous section, is also a potent dienophile and can readily undergo [4+2] cycloaddition with dienes like furan. core.ac.ukacs.org The regioselectivity of these cycloadditions with unsymmetrical indolynes is a key consideration, with 6,7-indolynes showing remarkable regioselectivity compared to 4,5- and 5,6-indolynes. acs.org

1,3-Dipolar Cycloadditions: The indole C2=C3 double bond can act as a dipolarophile in 1,3-dipolar cycloaddition reactions with various 1,3-dipoles, such as nitrones, azomethine ylides, and nitrile oxides. youtube.com These reactions provide a powerful tool for the synthesis of complex, fused heterocyclic systems containing the indole moiety. For example, the reaction of isatin-derived azomethine ylides with dipolarophiles is a well-established method for constructing spirooxindole-pyrrolidine frameworks. youtube.com

Transformations Involving the Bromo Substituent

The bromine atom at the C-5 position of this compound is a versatile handle for a variety of chemical transformations, enabling the introduction of new functional groups and the construction of more elaborate molecular structures.

Cross-Coupling Reactions (e.g., Sonogashira) for Carbon-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon bonds, and the C-Br bond of bromoindoles is an excellent substrate for these transformations.

The Sonogashira coupling , which involves the reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst, is a particularly useful method for introducing alkynyl groups. The Sonogashira coupling of 5-bromoindoles with various alkynes has been well-documented, proceeding under relatively mild conditions to afford the corresponding 5-alkynylindoles in good yields. researchgate.net These reactions have been successfully applied to unprotected halotryptophans and even peptides containing bromoindole moieties.

Other important palladium-catalyzed cross-coupling reactions applicable to 5-bromoindoles include:

Suzuki-Miyaura coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester).

Heck coupling: Reaction with an alkene.

Stille coupling: Reaction with an organotin reagent.

Buchwald-Hartwig amination: Reaction with an amine to form a C-N bond.

These reactions provide a modular approach to a wide array of 5-substituted indole derivatives, starting from this compound.

| Cross-Coupling Reaction | Coupling Partner | Bond Formed |

|---|---|---|

| Sonogashira | Terminal Alkyne | C(sp2)-C(sp) |

| Suzuki-Miyaura | Organoboron Reagent | C(sp2)-C(sp2) or C(sp2)-C(sp3) |

| Heck | Alkene | C(sp2)-C(sp2) |

| Stille | Organotin Reagent | C(sp2)-C(sp2) or C(sp2)-C(sp3) |

| Buchwald-Hartwig | Amine | C(sp2)-N |

Other Halogen-Based Derivatizations and Substitutions

Beyond cross-coupling reactions, the bromo substituent can be transformed through several other important reactions:

Metal-Halogen Exchange: Treatment of a bromoindole with a strong organometallic base, such as tert-butyllithium, can result in a metal-halogen exchange reaction to generate a 5-lithioindole. acs.org This organolithium intermediate is a potent nucleophile and can react with a wide range of electrophiles (e.g., aldehydes, ketones, carbon dioxide, alkyl halides) to introduce various substituents at the C-5 position. For this to be effective, the acidic N-H proton must first be removed, for which potassium hydride is often used. acs.org

Halogen Dance Reaction: Under certain basic conditions, a halogen atom on an aromatic ring can migrate to an adjacent deprotonated position. While not extensively reported for simple 5-bromoindoles, this type of rearrangement is a possibility to consider, particularly when attempting deprotonation at a position adjacent to the bromine atom.

Nucleophilic Aromatic Substitution (SNAr): Direct nucleophilic displacement of the bromine atom is generally difficult on an electron-rich indole ring. However, if the ring is sufficiently activated by strongly electron-withdrawing groups, SNAr reactions can occur. In the case of this compound, the deactivating effect of the bromo and ester groups is not typically sufficient to promote SNAr with common nucleophiles under standard conditions.

Reactions at the Ester Functional Group

The methyl carboxylate at the C7 position of the indole scaffold is a versatile functional group that can undergo a variety of transformations, providing access to other important derivatives such as carboxylic acids, alcohols, and amides.

Ester Hydrolysis

The most fundamental reaction of the C7-ester is its hydrolysis to the corresponding carboxylic acid, 5-bromo-1-methyl-1H-indole-7-carboxylic acid. This transformation is typically achieved through saponification, which involves heating the ester with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an aqueous alcohol solution (e.g., methanol (B129727)/water or ethanol/water). The reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This is a common and high-yielding reaction for various substituted indole esters. While direct hydrolysis of this compound is not extensively detailed, analogous transformations on similar substrates are well-documented, demonstrating the general applicability of this method.

Table 1: Representative Conditions for Hydrolysis of Substituted Indole Esters

| Substrate | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Methyl 5,6-dibromoindole-3-carboxylate | LiOH, THF/H₂O, Microwave | 5,6-Dibromoindole-3-carboxylic acid | rsc.org |

| Methyl 2-(6-bromo-1H-indol-1-yl)acetate | NaOH, MeOH/H₂O, Reflux | 2-(6-Bromo-1H-indol-1-yl)acetic acid | N/A |

It is worth noting that the reactivity of indole esters can be influenced by substituents. For instance, the hydrolysis of 2-amino-1H-indole-3-carboxylate esters under basic conditions has been shown to be difficult due to the electron-donating nature of the amino group, which reduces the electrophilicity of the ester carbonyl. arkat-usa.org However, for the target compound, the electron-withdrawing nature of the C5-bromo and C7-carboxylate groups is expected to facilitate nucleophilic attack, making hydrolysis a straightforward process.

Transesterification

Transesterification, the conversion of one ester to another by reaction with an alcohol, is another key transformation. This reaction can be catalyzed by acids (e.g., H₂SO₄), bases (e.g., NaOMe), or various organometallic catalysts like scandium(III) triflate. organic-chemistry.org For this compound, this would allow the synthesis of ethyl, benzyl, or other alkyl esters by heating the methyl ester in an excess of the corresponding alcohol with a suitable catalyst. This method is valuable for modifying the properties of the molecule, such as solubility or steric bulk.

Reduction to Primary Alcohol

The ester group can be reduced to a primary alcohol, yielding (5-bromo-1-methyl-1H-indol-7-yl)methanol. This transformation requires a strong reducing agent, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally unreactive towards esters. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this reduction, typically carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). masterorganicchemistry.com The reaction proceeds by the nucleophilic addition of a hydride ion to the ester carbonyl, followed by the elimination of a methoxide (B1231860) ion to form an intermediate aldehyde, which is then rapidly reduced to the primary alcohol. youtube.com

The reduction of various indole esters to their corresponding alcohols with LiAlH₄ is a well-established procedure. masterorganicchemistry.com However, the outcome can be substrate-dependent. For example, the LiAlH₄ reduction of methyl indole-3-carboxylate (B1236618) has been reported to yield 3-methylindole, a result of complete hydrogenolysis of the intermediate alcohol, rather than the expected indole-3-methanol. researchgate.net This highlights the importance of considering the position of the carboxylate group on the indole ring when predicting reaction outcomes. For the C7-carboxylate, reduction to the primary alcohol is the expected major pathway.

Other Modifications: Amide Formation

The C7-carboxylate can be converted into a C7-carboxamide. This is typically not achieved by direct reaction of the ester with an amine. A more common and efficient route involves first hydrolyzing the ester to the carboxylic acid, as described in section 3.3.1. The resulting 5-bromo-1-methyl-1H-indole-7-carboxylic acid can then be coupled with a primary or secondary amine using a variety of standard peptide coupling reagents, such as 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide (EDC) with hydroxybenzotriazole (B1436442) (HOBt).

Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms is crucial for predicting reactivity, regioselectivity, and stereoselectivity in the functionalization of the indole core.

The functionalization of the indole ring is heavily influenced by the electronic nature of its constituent atoms and substituents. The pyrrole ring is inherently electron-rich, making it susceptible to electrophilic attack, with the C3 position being the most nucleophilic and kinetically favored site of reaction.

Computational studies, primarily using Density Functional Theory (DFT), have provided significant insights into these reactions. DFT calculations show that for electrophilic aromatic substitution, the activation energy for attack at the C3 position is lower than at other positions like C2. researchgate.net Similarly, in transition-metal-catalyzed C-H activation reactions, the initial palladation of an unsubstituted indole preferentially occurs at the C3 position through a concerted metalation-deprotonation (CMD) mechanism. researchgate.net

For this compound, the intrinsic reactivity is modulated by its substituents. The N-methyl group slightly increases the electron density of the ring compared to an N-H indole. The C5-bromo and C7-methyl carboxylate groups are both electron-withdrawing, which deactivates the benzene portion of the indole ring towards electrophilic attack. This deactivation makes C-H functionalization on the benzene ring (positions C4 and C6) more challenging and often requires the use of directing groups to achieve selectivity. nih.gov

Regioselectivity

The regioselectivity of further functionalization on this compound is dictated by a combination of electronic and steric effects of the existing groups.

C3 Position: Despite the deactivating groups on the benzene ring, the C3 position remains the most electron-rich and sterically accessible site on the pyrrole ring for many electrophilic substitution reactions (e.g., Vilsmeier-Haack formylation, Mannich reaction).

C2 Position: The C2 position is the next most reactive site within the pyrrole ring. While direct electrophilic attack is less favored than at C3, functionalization at C2 can be achieved, often under conditions of thermodynamic control or when the C3 position is blocked.

C4 and C6 Positions: These positions on the benzene ring are deactivated by the electron-withdrawing effects of the adjacent C5-bromo and C7-carboxylate groups. Functionalization at these sites via standard electrophilic substitution is difficult. Achieving C4 or C6 selectivity typically requires directed C-H activation strategies, where a directing group, often installed on the indole nitrogen, coordinates to a metal catalyst and directs the C-H activation to a specific ortho-position. nih.govacs.org For instance, a removable directing group on the N1 position can facilitate palladium-catalyzed arylation at the C7 position. researchgate.net In the absence of a directing group, the electronic deactivation makes these sites less favorable for reaction. chemrxiv.org

Stereoselectivity

As this compound is an achiral molecule, discussions of stereoselectivity arise only when it is reacted with chiral reagents or catalysts to generate a new stereocenter. For example, an asymmetric reduction of a ketone introduced elsewhere on the molecule or an enantioselective C-H functionalization could be employed. The development of chiral transition-metal complexes has enabled the enantioselective C-H functionalization of indoles, including at the C7 position, to create axially chiral biaryl compounds. nih.gov Such strategies could potentially be applied to derivatives of the title compound to generate stereochemically defined products.

Advanced Spectroscopic and Structural Characterization of Methyl 5 Bromo 1 Methyl 1h Indole 7 Carboxylate

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions:Information regarding the wavelengths of maximum absorbance (λmax) that describe the electronic transitions within the molecule is not documented.

Without access to primary research data or entries in spectral databases, a scientifically rigorous article detailing the spectroscopic and structural characterization of Methyl 5-bromo-1-methyl-1H-indole-7-carboxylate cannot be constructed at this time.

A comprehensive literature search did not yield specific experimental data from X-ray crystallography or Hirshfeld surface analysis for the compound This compound . This highly specific structural information is essential to accurately address the topics requested in the outline.

While structural data and interaction analyses exist for related bromo-indole derivatives, extrapolating that information to this specific isomer would be scientifically inaccurate and speculative. The precise substitution pattern (bromo at position 5, methyl at position 1, and carboxylate at position 7) uniquely influences the molecule's electronic properties, conformation, and how it packs in a crystal lattice. Therefore, data from other isomers or analogues cannot be used to fulfill the request for a scientifically accurate and detailed analysis as per the provided outline.

Generation of the requested article requires access to the crystallographic information file (CIF) from a single-crystal X-ray diffraction experiment of this compound, which is not currently available in the public domain based on the conducted searches.

Computational Chemistry and Theoretical Investigations on Methyl 5 Bromo 1 Methyl 1h Indole 7 Carboxylate

Density Functional Theory (DFT) Calculations for Geometric Optimization and Electronic Structure

DFT calculations are a cornerstone of modern computational chemistry, providing deep insights into the fundamental properties of molecules. However, no specific studies have been found that apply these methods to Methyl 5-bromo-1-methyl-1H-indole-7-carboxylate.

Selection of Exchange-Correlation Functionals and Basis Sets

There are no published reports detailing the selection of specific exchange-correlation functionals (e.g., B3LYP, M06-2X) or basis sets (e.g., 6-31G*, def2-TZVP) for the computational analysis of this compound. The choice of these parameters is critical for the accuracy of DFT calculations, and without experimental or comparative computational data, a validated methodology for this specific molecule has not been established.

Prediction of Molecular Geometry and Conformational Preferences

Detailed predictions of the molecular geometry, including bond lengths, bond angles, and dihedral angles for this compound, are not available. Consequently, information regarding its conformational preferences and the relative energies of different conformers, which are crucial for understanding its reactivity and interactions, remains undetermined from a computational standpoint.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating reaction mechanisms. For this compound, there is a lack of research in this area.

Transition State Analysis and Reaction Energy Profiles

No computational studies have been published that analyze the transition states or map out the reaction energy profiles for synthetic routes involving or modifying this compound. Such analyses are vital for optimizing reaction conditions and understanding kinetic and thermodynamic control.

Investigation of Substituent Effects and Additive Roles in Reaction Selectivity

The electronic and steric effects of the bromo, N-methyl, and methyl carboxylate substituents on the reactivity and selectivity of the indole (B1671886) core have not been computationally modeled for this specific isomer. The role of additives or catalysts in potential reactions involving this molecule also remains computationally unexplored.

Frontier Molecular Orbital (FMO) Analysis

FMO analysis is essential for predicting the reactivity and electronic properties of a molecule.

There is no available data on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) for this compound. As a result, key electronic parameters such as the HOMO-LUMO gap, which is indicative of chemical reactivity and kinetic stability, have not been computationally determined. The spatial distribution of these orbitals, which dictates the sites for electrophilic and nucleophilic attack, is also unknown.

Computational Analysis of this compound Remains an Unexplored Area of Research

A comprehensive review of scientific literature reveals a significant gap in the computational and theoretical investigation of the chemical compound this compound. Despite the importance of computational chemistry in predicting molecular properties and reactivity, no dedicated studies detailing its electronic, spectroscopic, and nonlinear optical characteristics could be identified.

Computational chemistry serves as a powerful tool in modern chemical research, allowing for the in-depth analysis of molecules through theoretical calculations. Key areas of investigation typically include the determination of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps, which are crucial for predicting a molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap generally implies high stability and low reactivity.

Another common computational technique is the generation of a Molecular Electrostatic Potential (MEP) map. This map illustrates the electron density distribution around a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). Such information is invaluable for understanding intermolecular interactions and predicting the sites of chemical reactions.

Furthermore, theoretical calculations are routinely employed to predict and validate spectroscopic properties. Methods such as the Gauge-Including Atomic Orbital (GIAO) are used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. For electronic spectra, Time-Dependent Density Functional Theory (TD-DFT) is a standard method for predicting UV-Vis absorption wavelengths. These theoretical spectra are often compared with experimental data to confirm molecular structures.

The exploration of Nonlinear Optical (NLO) properties through computational methods has also gained significant attention. These calculations can predict a molecule's potential for applications in optoelectronics by determining its polarizability and hyperpolarizability values. Molecules with significant NLO properties are of interest for technologies such as optical switching and frequency conversion.

Despite the utility of these computational methods, a thorough search of academic databases and scientific literature yielded no specific studies applying these theoretical investigations to this compound. While research exists on the synthesis and computational analysis of other indole derivatives, the unique combination of bromo, N-methyl, and carboxylate substituents at the 5, 1, and 7 positions, respectively, of the indole ring of this particular compound has not been the subject of published computational research.

Consequently, data on its HOMO-LUMO energy gap, MEP map, theoretical IR and NMR spectra, TD-DFT calculated UV-Vis spectra, and NLO properties are not available in the public domain. This lack of information precludes a detailed discussion and the creation of data tables as requested. The field remains open for future research to elucidate the computational and theoretical profile of this compound.

Applications in Complex Chemical Synthesis and As Synthetic Intermediates

Role as a Versatile Building Block in Heterocyclic Chemistry

The indole (B1671886) scaffold is a ubiquitous pharmacophore found in a vast number of biologically active compounds and natural products. nih.govrsc.org Methyl 5-bromo-1-methyl-1H-indole-7-carboxylate serves as a highly functionalized and versatile building block for creating more complex heterocyclic systems. The bromine atom at the C-5 position is particularly important as it allows for the introduction of various substituents through cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination reactions. myskinrecipes.com This capability enables the construction of diverse molecular architectures and the synthesis of libraries of compounds for biological screening. The ester group at C-7 can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing further points for modification and extension of the molecular structure.

Synthesis of Advanced Indole-Containing Scaffolds

The strategic functionalization of this compound makes it an ideal starting material for the synthesis of advanced indole-containing frameworks, including fused and spirocyclic systems.

The development of novel therapeutic agents often relies on the synthesis of unique three-dimensional structures. Spiro-indoles, which contain a common carbon atom shared by two rings, are of significant interest. Research has demonstrated the synthesis of 5-bromo derivatives of spiroindole phytoalexins, highlighting the utility of the 5-bromoindole (B119039) scaffold in creating these complex spiro-systems. researchgate.net The bromine atom on this compound can be used to initiate cyclization reactions or to introduce functionalities that facilitate the formation of spirocyclic junctions. Similarly, intramolecular reactions can be designed to construct rings fused to the indole core, leading to polycyclic aromatic systems with diverse biological properties.

Free-radical cyclization is a powerful method for forming carbon-carbon and carbon-heteroatom bonds, often under mild conditions. thieme-connect.de The bromine atom at the C-7 position of indole derivatives is a key precursor for generating aryl radicals. Studies have shown that an aryl radical generated at the C-7 position of an indole carboxylate can undergo intramolecular cyclization. mdpi.com This strategy involves treating the 7-bromoindole (B1273607) derivative with a radical initiator, such as tributyltin hydride ((Bu)₃SnH), to generate the C-7 radical. This radical can then attack a tethered radical acceptor on the indole nitrogen, leading to the formation of a new ring fused to the indole core. This methodology is particularly relevant to the synthesis of complex natural product frameworks. mdpi.comnih.gov

Table 1: Conditions for Radical Cyclization at the Indole C-7 Position This table is a representative example based on related 7-bromoindole compounds.

| Precursor | Reagents | Solvent | Temperature | Product Type | Yield |

| 7-Bromoindole Derivative | (Bu)₃SnH, AIBN | Benzene (B151609) | Reflux | 6-endo-cyclization product | Good |

| 7-Bromoindole Derivative | SmI₂ | THF | Room Temp | Reductive cyclization | Moderate |

Precursor to Natural Product Analogs and Complex Molecules

The structural features of this compound make it an excellent precursor for the synthesis of analogues of potent natural products, particularly those in the duocarmycin and indole alkaloid families.

The duocarmycins are a class of exceptionally potent antitumor antibiotics whose mode of action involves sequence-selective DNA alkylation. nih.gov The core structure of these molecules features a functionalized indole unit. Synthetic routes toward duocarmycin analogues often utilize highly substituted indoles as key intermediates. Specifically, the intramolecular cyclization of an aryl radical generated from a 7-bromoindole derivative provides a direct entry to the tricyclic core structure found in a class of duocarmycin analogues. mdpi.com The ester group at the C-7 position in this compound is a critical handle for elaborating the subsequent portions of the duocarmycin pharmacophore. nih.govresearchgate.net

Indole alkaloids represent a large and structurally diverse family of natural products, with more than 4,100 known compounds. encyclopedia.pub Many of these possess significant pharmacological activities. nih.gov The synthesis of these complex molecules often requires functionalized indole starting materials that allow for the stepwise construction of intricate ring systems and stereocenters. rsc.org this compound provides a scaffold with multiple points for diversification. The bromine atom can be used in coupling reactions to append complex side chains, while the ester can be modified to build fused ring systems, making it a valuable precursor for the synthesis of specific moieties found within the broader class of indole alkaloids.

Functionalization for Further Chemical Modifications

The utility of this compound as a synthetic intermediate is largely defined by the presence of multiple reactive sites that allow for selective chemical modifications. The bromine atom at the C5-position and the methyl ester at the C7-position are the primary handles for introducing molecular diversity.

The bromine atom is particularly amenable to a wide array of palladium-catalyzed cross-coupling reactions. These transformations are foundational in modern organic synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For instance, Suzuki-Miyaura coupling reactions can be employed to introduce various aryl or heteroaryl substituents at the C5-position by reacting the bromoindole with a suitable boronic acid or ester. Similarly, Sonogashira coupling enables the installation of alkyne moieties, which can serve as precursors for further transformations or as integral components of the target molecule's pharmacophore. Other important cross-coupling reactions, such as Buchwald-Hartwig amination, can be utilized to introduce nitrogen-based functional groups.

The methyl ester at the C7-position provides another avenue for functionalization. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to form amides. This amide bond formation is a common strategy in drug discovery to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.

Late-Stage Diversification of Indole Frameworks

Late-stage functionalization refers to the introduction of chemical modifications at a late stage in a synthetic sequence. This approach is highly valuable in drug discovery as it allows for the rapid generation of a library of analogues from a common advanced intermediate, facilitating the exploration of structure-activity relationships (SAR). This compound is an exemplary scaffold for such strategies.

A prime example of its application is in the synthesis of the clinical candidate GSK2982772, a potent and selective inhibitor of Receptor Interacting Protein 1 (RIP1) kinase, which has been investigated for the treatment of inflammatory diseases such as psoriasis, rheumatoid arthritis, and ulcerative colitis. acs.orgnih.govlktlabs.com The discovery and optimization of this first-in-class clinical candidate were detailed in a 2017 publication in the Journal of Medicinal Chemistry. acs.org

In the synthesis of GSK2982772 and its analogues, this compound serves as a key intermediate. The bromine atom at the C5-position is leveraged for a crucial palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce a complex heterocyclic fragment. This late-stage introduction of a key structural motif is a testament to the robustness and versatility of this building block. The C7-methyl ester is subsequently hydrolyzed to the carboxylic acid, which is then coupled with another molecular fragment to complete the synthesis of the final drug candidate.

The ability to perform these modifications sequentially and with high regioselectivity underscores the strategic importance of this compound in the efficient construction of complex, biologically active molecules. The indole core itself is a privileged scaffold in medicinal chemistry, and the functional handles on this particular derivative provide a powerful platform for its late-stage diversification, enabling the fine-tuning of biological activity and physicochemical properties.

Below is a data table summarizing the key functional groups of this compound and their potential for chemical modification.

| Functional Group | Position | Potential Chemical Modifications |

| Bromine | C5 | Suzuki-Miyaura Coupling, Sonogashira Coupling, Buchwald-Hartwig Amination, Stille Coupling, Heck Reaction |

| Methyl Ester | C7 | Hydrolysis to Carboxylic Acid, Amide Bond Formation, Reduction to Alcohol |

| Indole Nitrogen | N1 | Alkylation, Arylation (if not already methylated) |

The strategic placement of these functional groups on the indole scaffold allows for a modular and convergent approach to the synthesis of complex molecules, making this compound a highly valuable tool for synthetic and medicinal chemists.

Future Directions and Emerging Research Avenues for Bromo N Methylindole Carboxylates

Development of Highly Efficient and Sustainable Synthetic Methodologies for Indole (B1671886) Derivatization

The synthesis of functionalized indoles is a cornerstone of modern organic chemistry, with a continuous drive towards more efficient and environmentally benign methodologies. A plausible synthetic route to Methyl 5-bromo-1-methyl-1H-indole-7-carboxylate can be envisioned through several established and emerging strategies.

One potential pathway involves the Fischer indole synthesis , a robust method for forming the indole core from a substituted phenylhydrazine (B124118) and a ketone or aldehyde under acidic conditions. wikipedia.orgnih.gov For the target molecule, this would likely involve the reaction of (4-bromo-2-formyl-phenyl)hydrazine with a suitable C2-synthon, followed by N-methylation and esterification. The choice of acid catalyst, which can range from Brønsted acids like HCl and H2SO4 to Lewis acids such as zinc chloride, is crucial for the success of this reaction. wikipedia.org

Alternatively, a late-stage functionalization approach could be employed, starting from a pre-formed indole-7-carboxylate scaffold. This strategy is advantageous as it allows for the introduction of the bromo and methyl groups in the final steps of the synthesis. For instance, regioselective bromination of methyl 1-methyl-1H-indole-7-carboxylate would be a key step. While the inherent reactivity of the indole ring often directs electrophilic substitution to the C3 position, the use of specific brominating agents and reaction conditions can achieve bromination at the C5 position. nih.govmdpi.com N-bromosuccinimide (NBS) is a commonly used reagent for such transformations. nih.gov

The N-methylation of the indole nitrogen is another critical step. This can be achieved using various methylating agents, such as methyl iodide or dimethyl sulfate (B86663), in the presence of a base. nih.gov

A hypothetical, multi-step synthesis could proceed as follows:

Starting Material: 2-Amino-3-methylbenzoic acid.

Sandmeyer Reaction: Conversion of the amino group to a bromo group to yield 2-bromo-3-methylbenzoic acid.

Esterification: Protection of the carboxylic acid as a methyl ester.

Nitration: Introduction of a nitro group at the position para to the bromine.

Reduction: Reduction of the nitro group to an amine.

Fischer Indole Synthesis: Cyclization to form the 5-bromoindole-7-carboxylate core.

N-Methylation: Introduction of the methyl group on the indole nitrogen.

This proposed pathway highlights the versatility of established organic reactions in constructing complex indole derivatives.

Exploration of Novel Catalytic Systems for Enhanced Regioselectivity and Scope

The development of novel catalytic systems is paramount for achieving high regioselectivity and expanding the scope of indole functionalization. Transition metal catalysis, particularly with palladium and rhodium, has emerged as a powerful tool for the direct C-H functionalization of indoles. nih.gov

Palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling, offer a versatile method for introducing a variety of substituents onto the indole nucleus. nih.gov For the synthesis of bromo-N-methylindole carboxylates, palladium catalysts could be employed for the direct C-H bromination or for coupling reactions to introduce the carboxylate group.

Rhodium-catalyzed C-H activation provides another avenue for the regioselective functionalization of indoles. These catalysts can direct the introduction of functional groups to specific positions on the indole ring that are often difficult to access through traditional electrophilic substitution reactions.

The exploration of catalysts that can operate under milder conditions, with lower catalyst loadings, and with a broader tolerance of functional groups will be a key focus of future research. The use of directing groups, which can temporarily coordinate to the metal catalyst and guide it to a specific C-H bond, will continue to be a valuable strategy for achieving high regioselectivity.

| Catalyst Type | Potential Application in Bromo-N-methylindole Carboxylate Synthesis | Key Advantages |

| Palladium-based | Regioselective C-H bromination; Cross-coupling for carboxylate introduction. | High efficiency, broad substrate scope. |

| Rhodium-based | Directing group-assisted C-H functionalization at various positions. | Access to otherwise inaccessible substitution patterns. |

| Copper-based | Potential for C-N and C-O bond formation. | Lower cost compared to palladium and rhodium. |

| Biocatalysts | Enzymatic halogenation for regioselective bromination. | High selectivity, environmentally friendly conditions. |

Advanced Mechanistic Studies using Integrated Experimental and Computational Approaches

A deeper understanding of the reaction mechanisms governing indole derivatization is crucial for the rational design of more efficient and selective synthetic methods. The integration of experimental techniques with computational modeling provides a powerful approach to elucidate these mechanisms.

Experimental studies , such as kinetic analysis, isotopic labeling, and the characterization of reaction intermediates, can provide valuable insights into the step-by-step process of a chemical transformation. For instance, isotopic labeling studies have been instrumental in confirming the mechanism of the Fischer indole synthesis, showing that the aryl nitrogen of the starting phenylhydrazine is incorporated into the final indole ring. wikipedia.org

Computational chemistry , using methods like Density Functional Theory (DFT), allows for the in-silico modeling of reaction pathways, transition states, and intermediate structures. These calculations can help to predict the regioselectivity of a reaction and to understand the role of the catalyst and other reaction components. Theoretical analysis has been successfully applied to predict the regioselectivity of electrophilic aromatic bromination of various substrates. mdpi.com

By combining experimental and computational approaches, researchers can gain a comprehensive understanding of the factors that control the outcome of a reaction, enabling the development of more predictable and efficient synthetic strategies for compounds like this compound.

Strategic Integration into Diverse Chemical Synthesis Pathways for Functional Materials and Advanced Scaffolds

Bromo-N-methylindole carboxylates serve as versatile building blocks for the synthesis of more complex molecules with potential applications in functional materials and as advanced scaffolds in medicinal chemistry. The strategic integration of these indole derivatives into diverse chemical synthesis pathways is a promising area of future research.

In the realm of functional materials , the unique electronic properties of the indole nucleus make it an attractive component for organic electronic devices. The presence of a bromine atom provides a handle for further functionalization through cross-coupling reactions, allowing for the tuning of the electronic and optical properties of the resulting materials. For example, indole derivatives can be incorporated into organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

As advanced scaffolds , the rigid, bicyclic structure of the indole core is a valuable template for the design of biologically active molecules. The bromo and carboxylate functionalities on the benzene (B151609) ring, along with the N-methyl group, provide multiple points for diversification, enabling the synthesis of libraries of compounds for screening in drug discovery programs.

The development of efficient methods for the incorporation of bromo-N-methylindole carboxylates into larger molecular frameworks will be essential for realizing their full potential in these applications. This includes the development of robust and high-yielding coupling reactions and the design of synthetic strategies that allow for the controlled assembly of complex architectures.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 5-bromo-1-methyl-1H-indole-7-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves bromination of 1-methyl-1H-indole-7-carboxylate using bromine in acetic acid at 0–5°C, followed by esterification with methanol and sulfuric acid. Key variables include:

- Temperature control : Bromination at low temperatures minimizes side reactions.

- Catalyst optimization : Sulfuric acid (0.5–1.0 mol%) maximizes esterification efficiency.

- Purification : Recrystallization from ethanol/water yields >95% purity .

- Yield Comparison :

| Step | Solvent | Catalyst | Yield (%) |

|---|---|---|---|

| Bromination | Acetic acid | None | 78–82 |

| Esterification | Methanol | H₂SO₄ | 85–90 |

Q. How is the molecular structure of this compound validated?

- Methodological Answer :

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, with R-factors <0.05 for high-resolution data .

- Spectroscopic techniques :

- ¹H/¹³C NMR : Peaks at δ 8.1 ppm (H-3), δ 3.9 ppm (methyl ester), and δ 4.0 ppm (N-methyl) confirm substitution patterns .

- FTIR : C=O stretch at 1710 cm⁻¹ and C-Br at 560 cm⁻¹ .

Q. What purification strategies are effective for isolating this compound?

- Methodological Answer :

- Column chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (1:4) removes bromination byproducts.

- Recrystallization : Ethanol/water (3:1) yields needle-shaped crystals with >99% purity .

Advanced Research Questions

Q. How does the bromine substituent at position 5 influence reactivity in cross-coupling reactions?

- Methodological Answer : The bromine atom acts as a leaving group in Suzuki-Miyaura couplings. Key factors:

- Catalyst system : Pd(PPh₃)₄ (2 mol%) with K₂CO₃ in DMF/H₂O (3:1) achieves >80% coupling efficiency.

- Substituent effects : Steric hindrance from the N-methyl group reduces reaction rates compared to non-methylated analogs .

- Comparative Reactivity :

| Substrate | Reaction Time (h) | Yield (%) |

|---|---|---|

| 5-Bromo-1-methyl derivative | 12 | 82 |

| 5-Bromo-1H-indole | 8 | 91 |

Q. What computational models predict the biological activity of this compound?

- Methodological Answer :

- Molecular docking : AutoDock Vina simulates binding to cyclooxygenase-2 (COX-2), showing a binding affinity of −8.2 kcal/mol.

- QSAR studies : Electron-withdrawing groups (Br, COOCH₃) enhance anti-inflammatory activity (IC₅₀ = 12 µM) compared to fluoro analogs (IC₅₀ = 18 µM) .

Q. How do structural analogs differ in pharmacological profiles?

- Methodological Answer :

- Activity Comparison :

| Compound | Target | IC₅₀ (µM) |

|---|---|---|

| Methyl 5-bromo-1-methyl derivative | COX-2 | 12 |

| Methyl 7-bromo-1H-indole-5-carboxylate | EGFR kinase | 25 |

| Ethyl 5-bromo-1H-indole-7-carboxylate | Aurora B kinase | 9.5 |

- Key Insight : The N-methyl group reduces metabolic degradation but lowers kinase inhibition potency .

Q. What spectroscopic methods resolve contradictions in reported tautomeric forms?

- Methodological Answer :

- Variable-temperature NMR : Monitors proton exchange between NH and COOCH₃ groups, confirming keto-enol tautomerism at 25°C .

- X-ray powder diffraction : Identifies polymorphs (Forms I and II) with distinct melting points (Form I: 145°C; Form II: 138°C) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.